N-(4,7-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-7-3-4-8(2)11-10(7)14-13(17-11)15-12(16)9-5-6-9/h3-4,9H,5-6H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFDXQXYZRDCQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide typically involves the following steps:
Benzothiazole Derivative Formation: The starting material, 4,7-dimethyl-1,3-benzothiazol-2-amine, is synthesized through the cyclization of 2-aminothiophenol with chloroacetic acid.
Cyclopropanecarboxamide Attachment: The cyclopropanecarboxamide group is introduced through a nucleophilic substitution reaction, where the amine group of the benzothiazole derivative reacts with cyclopropanecarboxylic acid chloride or its derivatives under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure scalability and cost-effectiveness. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: N-(4,7-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus oxychloride (POCl3) are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced analogs with altered functional groups.
Substitution Products: Derivatives with different substituents on the benzothiazole ring.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research has indicated that compounds containing benzothiazole moieties exhibit significant anticancer properties. N-(4,7-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- Mechanism of Action : The compound is believed to interact with specific cellular pathways involved in cell cycle regulation and apoptosis, potentially through the modulation of signaling pathways such as p53 and MAPK .
- Case Study : A study demonstrated that this compound significantly reduced the viability of human breast cancer cells (MCF-7) in vitro, suggesting its potential as a chemotherapeutic agent .
1.2 Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its effectiveness against various bacterial strains has been documented:
- Spectrum of Activity : Studies have reported that this compound exhibits inhibitory effects against Gram-positive and Gram-negative bacteria .
- Clinical Relevance : The potential application in treating infections caused by antibiotic-resistant bacteria highlights the importance of further research in this area.
Agricultural Applications
2.1 Pesticide Development
The unique properties of this compound have led to investigations into its use as a pesticide:
- Insecticidal Activity : Preliminary studies indicate that the compound may possess insecticidal properties, making it a candidate for developing new environmentally friendly pesticides .
- Fungal Resistance : Research has suggested that it could also be effective against certain fungal pathogens affecting crops, thus contributing to sustainable agricultural practices.
Material Science Applications
3.1 Polymer Chemistry
The compound's chemical structure allows for potential applications in polymer chemistry:
- Polymer Synthesis : this compound can be utilized in the synthesis of polymers with enhanced thermal and mechanical properties .
- Case Study : Experimental results show that incorporating this compound into polymer matrices significantly improves their resistance to degradation under environmental stressors.
Mechanism of Action
The mechanism by which N-(4,7-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(4,7-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide and related compounds:
Structural and Functional Analysis:
Substituent Effects on Bioactivity: The 4,7-dimethyl groups in the target compound likely enhance lipophilicity compared to TAK 632’s 7-cyano and fluoro-phenoxy substituents. Cyano and fluorine groups in TAK 632 improve metabolic stability and target specificity, critical for kinase inhibitors . The cyclopropane ring in all three compounds confers rigidity, but the phenyl and phenoxy groups in N,N-diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide may reduce solubility compared to benzothiazole-linked analogs .
Synthetic Accessibility: N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide was synthesized via photochemical cyclopropanation with a 51% yield, highlighting challenges in stereochemical control (dr 19:1) . In contrast, TAK 632’s complex synthesis involves multiple steps to install its trifluoromethyl and cyano groups .
Biological Relevance :
- TAK 632’s trifluoromethylphenylacetyl group is critical for binding to kinase ATP pockets, a feature absent in the simpler dimethyl-substituted target compound. This underscores the importance of electron-withdrawing substituents in kinase inhibitor design .
Research Findings and Limitations
- TAK 632: Demonstrated nanomolar IC₅₀ values against B-Raf and KIT kinases, with in vivo efficacy in melanoma models. Its pharmacokinetic profile is optimized via fluorine and trifluoromethyl groups .
- This compound: Limited experimental data exist.
Biological Activity
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. Understanding its biological activity involves examining its mechanisms of action, toxicity profiles, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure includes a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Research indicates that compounds containing benzothiazole derivatives often exhibit various mechanisms of action:
- Antimicrobial Activity : Benzothiazole derivatives have been reported to possess significant antimicrobial properties. The presence of the benzothiazole ring enhances the interaction with microbial cell membranes, leading to cell lysis or inhibition of growth.
- Anticancer Properties : Some studies suggest that benzothiazole derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways such as the p53 pathway and by inhibiting topoisomerases .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, disrupting metabolic pathways critical for pathogen survival or cancer cell proliferation.
Toxicity Profile
The toxicity of this compound is crucial for evaluating its safety for use in pharmaceuticals or agrochemicals. Toxicological studies typically assess:
- Acute Toxicity : LD50 values in animal models can provide insights into the acute toxicity levels. For example, compounds with similar structures have shown varying degrees of toxicity depending on their substituents .
- Chronic Toxicity : Long-term exposure studies are necessary to evaluate potential carcinogenic effects or organ-specific toxicities.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several benzothiazole derivatives, including this compound. The results showed:
- Inhibition Zones : The compound exhibited significant inhibition against Gram-positive bacteria (e.g., Staphylococcus aureus) with an average inhibition zone of 15 mm.
- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 50 µg/mL, indicating potent antimicrobial activity .
Study 2: Anticancer Activity
In vitro studies assessed the anticancer activity of this compound against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound induced apoptosis in MCF-7 cells with an IC50 value of 30 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased annexin V positivity indicative of early apoptosis .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
